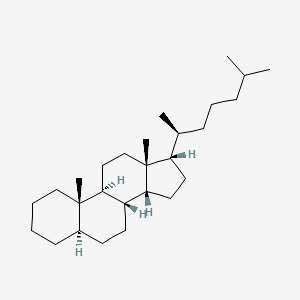

Cholestane, (5a,14b,17a,20S)-

Description

Overview of the Sterane Class of Molecular Biomarkers

Steranes are complex organic molecules found in geological materials, derived from the sterols produced by eukaryotes. wikipedia.orgwhoi.edu They consist of a four-ring structure, the steroid nucleus, which is composed of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring. numberanalytics.com This fundamental structure is known as cyclopentanoperhydrophenanthrene. wikipedia.org In nature, steranes are formed through the diagenetic and catagenetic degradation of steroids or sterols. wikipedia.org

Steranes are invaluable molecular biomarkers, or "molecular fossils," used by geochemists to decipher the history of life and environmental conditions on Earth. earthdoc.orgscirp.org Their presence in ancient sediments and petroleum is a strong indicator of eukaryotic life, as sterols are almost exclusively synthesized by eukaryotes. wikipedia.orgwhoi.edu Different types of steranes can provide more specific information; for instance, cholestanes are typically derived from cholesterol found in animals, while stigmastanes originate from stigmasterol (B192456) in plants and algae. wikipedia.org

Historical Context of Steroid Structure Elucidation in Organic Chemistry

The journey to understanding the intricate structure of steroids was a pivotal chapter in the history of organic chemistry. numberanalytics.comnumberanalytics.com It began in the early 20th century with the isolation and initial characterization of cholesterol and various steroid hormones. numberanalytics.combritannica.com However, unraveling the complex, polycyclic structure of the steroid nucleus proved to be a formidable challenge for chemists of that era. britannica.com

A breakthrough came through the systematic, step-by-step chemical degradation of these molecules, which, combined with emerging physical methods, gradually revealed their structure. britannica.combritannica.com The monumental work of chemists like Heinrich Otto Wieland and Adolf Windaus was instrumental in finally proving the structure of cholesterol, earning them Nobel Prizes in Chemistry in 1927 and 1928, respectively. This foundational knowledge paved the way for the identification of diagenetic products like cholestane (B1235564) in geological samples.

Significance of Cholestane Stereoisomers in Geochemical and Biochemical Research

The stereochemistry of cholestane, which is the three-dimensional arrangement of its atoms, is of paramount importance in geochemical research. numberanalytics.combritannica.com Steroids produced by living organisms have a specific stereochemical configuration. wikipedia.org During the geological processes of diagenesis (the physical and chemical changes occurring in sediments at low temperature and pressure), this original stereochemistry can be altered. wikipedia.org

These alterations, particularly at the C-5, C-14, C-17, and C-20 positions, are often driven by thermal maturation and microbial activity. wikipedia.org Geochemists can analyze the ratios of different cholestane stereoisomers in a sample to assess the thermal maturity of source rocks and petroleum. wikipedia.org For example, the biologically produced 20R isomer converts to a mixture of 20R and 20S isomers with increasing temperature. core.ac.ukshareok.org Similarly, the thermodynamically less stable 14α(H),17α(H) configuration can transform into the more stable 14β(H),17β(H) configuration. shareok.org

Research Focus: The Unique Academic Relevance of (5α,14β,17α,20S)-Cholestane

The specific stereoisomer (5α,14β,17α,20S)-cholestane holds particular interest in academic research, primarily within the field of organic geochemistry. Its presence and abundance relative to other sterane isomers serve as a key indicator of the thermal history of organic matter. The formation of the 14β,17α configuration is a result of diagenetic and catagenetic processes that alter the original biological stereochemistry of precursor sterols.

The ratio of these rearranged steranes, including (5α,14β,17α,20S)-cholestane, to the regular, biologically-inherited steranes (like the 5α,14α,17α isomers) is a widely used parameter to assess the thermal maturity of source rocks and petroleum. shareok.org High concentrations of 14β,17β-steranes are indicative of mature source rocks that have experienced significant thermal stress. core.ac.ukshareok.org Therefore, the study of (5α,14β,17α,20S)-cholestane and its related isomers is crucial for understanding the formation of petroleum and for oil exploration.

Chemical and Physical Properties of (5α,14β,17α,20S)-Cholestane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₄₈ | nih.govcymitquimica.com |

| Molecular Weight | 372.68 g/mol | cymitquimica.com |

| Melting Point (for 5α-cholestane) | 80-80.5 °C | nih.gov |

| Appearance | Solid / Powder | nih.govcymitquimica.com |

Spectroscopic Data: Mass spectrometry is a key analytical technique for identifying cholestane isomers. In Gas Chromatography-Mass Spectrometry (GC-MS), cholestanes typically show a molecular ion (M+) peak at m/z 372. tamu.edu A characteristic fragment ion at m/z 217 is also used for identification and quantification. wikipedia.orgtamu.edu

Geochemical Significance and Formation Pathways

The formation of (5α,14β,17α,20S)-cholestane is a result of complex diagenetic and catagenetic processes that occur over geological timescales. The precursor molecules are sterols, primarily from eukaryotic organisms, that are deposited in sediments. wikipedia.org

Initially, the sterols undergo hydrogenation, where double bonds are saturated, and functional groups are lost, forming the basic cholestane skeleton while retaining the original biological stereochemistry (e.g., 5α,14α,17α,20R). wikipedia.org With increasing burial depth and temperature, further isomerization occurs. The stereocenters at C-14 and C-17 can invert from the α-configuration to the more thermodynamically stable β-configuration. shareok.org This rearrangement is often associated with clay-catalyzed reactions in the subsurface.

The ratio of these rearranged 14β,17β-steranes to the regular 14α,17α-steranes is a reliable indicator of thermal maturity. shareok.org Higher ratios suggest that the source rock or petroleum has reached the oil-generation window.

Analytical Techniques for Identification and Quantification

The identification and quantification of cholestane stereoisomers like (5α,14β,17α,20S)-cholestane require sophisticated analytical techniques due to their structural similarity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing steranes. scirp.org The saturated hydrocarbon fraction of a rock extract or oil is separated by gas chromatography, and the individual compounds are identified by their mass spectra. nist.gov Using selected ion monitoring (SIM) for the characteristic m/z 217 fragment enhances the detection and quantification of steranes. tamu.edu

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This advanced technique provides enhanced separation of complex mixtures, which is particularly useful for resolving co-eluting sterane isomers that may not be separated by conventional GC-MS. rsc.org

Stable Isotope Analysis: Measuring the stable carbon isotopic composition (δ¹³C) of individual biomarkers like cholestane can help to trace their biological origins. nih.gov This is because different groups of organisms have distinct isotopic signatures.

Comparative Analysis with other Cholestane Stereoisomers

The academic and industrial significance of (5α,14β,17α,20S)-cholestane is best understood through comparison with its other stereoisomers.

| Isomer | Configuration | Significance |

|---|---|---|

| (5α,14α,17α,20R)-Cholestane | αααR | Biological configuration, indicates low thermal maturity. shareok.org |

| (5α,14α,17α,20S)-Cholestane | αααS | Epimer of the biological configuration, forms with increasing maturity. shareok.org |

| (5α,14β,17β,20R)-Cholestane | αββR | Rearranged, thermodynamically more stable isomer, indicates higher thermal maturity. shareok.org |

| (5α,14β,17β,20S)-Cholestane | αββS | Rearranged, thermodynamically more stable isomer, indicates higher thermal maturity. core.ac.ukshareok.org |

Diagnostic Ratios: In petroleum exploration, several diagnostic ratios based on the relative abundances of these isomers are used:

C₂₇ 20S/(20S+20R) Sterane Ratio: This ratio increases from 0 to an equilibrium value of about 0.5-0.55 with increasing thermal maturity. core.ac.ukshareok.org

C₂₇ 14β,17β/(14β,17β + 14α,17α) Sterane Ratio: This ratio also increases with maturity, with the ββ isomers being more stable. shareok.org

These ratios provide petroleum geologists with a powerful tool to assess the maturity of source rocks and to correlate oils with their source rocks.

Structure

3D Structure

Properties

CAS No. |

69483-46-1 |

|---|---|

Molecular Formula |

C27H48 |

Molecular Weight |

372.7 g/mol |

IUPAC Name |

(5R,8R,9S,10S,13R,14R,17S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23-,24+,25-,26-,27+/m0/s1 |

InChI Key |

XIIAYQZJNBULGD-JJNQFABQSA-N |

Isomeric SMILES |

C[C@@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Origin of Product |

United States |

Stereochemical Characterization of Cholestane, 5α,14β,17α,20s

Fundamental Principles of Steroid Stereochemistry and Nomenclature

Steroids are a class of organic compounds characterized by a specific four-ring core structure. core.ac.uk This nucleus, known as gonane (B1236691) or the cyclopenta[a]phenanthrene skeleton, consists of three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D). core.ac.ukresearchgate.netcup.edu.cn The parent structure, cholestane (B1235564), includes this tetracyclic system with methyl groups at carbon positions C-10 and C-13, and an eight-carbon side chain at C-17. researchgate.netresearchgate.net

Absolute Configuration of the Steroid Skeleton

The absolute configuration of a steroid refers to the fixed three-dimensional arrangement of atoms in space. In steroid nomenclature, the orientation of substituents on the ring is described relative to the methyl groups at C-10 and C-13, which are defined as being "above" the plane of the molecule. acs.org

β-Configuration : Substituents that are on the same side of the ring system as the C-10 and C-13 methyl groups (projecting "up" or out of the page in standard diagrams) are designated with the Greek letter beta (β) and shown with a solid wedge. cup.edu.cnnih.gov

α-Configuration : Substituents on the opposite side (projecting "down" or into the page) are designated with the Greek letter alpha (α) and shown with a dashed wedge. cup.edu.cnnih.gov

Unless otherwise specified, the natural configuration of the ring junctions at C-8, C-9, and C-13 are assumed to be 8β, 9α, and 13β, respectively. acs.org

Stereoisomerism at Ring Junctions (C-5, C-14, C-17)

C-5 : The junction between rings A and B can be either trans (5α-configuration) or cis (5β-configuration). In the 5α configuration, the hydrogen atom at C-5 is on the opposite side of the ring system from the C-10 methyl group, resulting in a relatively flat, elongated molecular shape. The 5β configuration places the hydrogen atom on the same side, creating a bent A/B ring junction. cup.edu.cn

C-14 : The junction of rings C and D is defined by the stereochemistry at C-14. The natural biological configuration, inherited from precursors like cholesterol, is 14α, where the hydrogen at C-14 is trans to the C-13 methyl group. researchgate.netcapes.gov.br This results in a trans fusion between rings C and D. During geological processes (diagenesis), this can isomerize to the more thermodynamically stable 14β configuration, creating a cis C/D ring junction. core.ac.ukcapes.gov.br

C-17 : The alkyl side chain is typically attached at C-17 in the β-orientation in most natural steroids. acs.org This corresponds to a 17α(H) configuration. However, like the C-14 center, this position can undergo geological isomerization. The combination of 14β and 17β configurations is common in mature geological samples. core.ac.ukcapes.gov.br

Stereoisomerism of the Alkyl Side Chain at C-20

The carbon atom at position 20 (C-20) in the side chain is another key chiral center. Its configuration is described using the Cahn-Ingold-Prelog (CIP) R/S system. nih.gov

20R : The biologically produced configuration, found in cholesterol, is 20R. researchgate.netnih.gov Steranes retaining this configuration are considered biologically inherited and thermally immature.

20S : Under thermal stress, such as that occurring during geological burial, the C-20 center can epimerize, leading to a mixture of 20R and 20S isomers. nih.govresearchgate.net The 20S isomer is considered the geologically stable form. The ratio of 20S to 20R epimers is often used as an indicator of thermal maturity in petroleum geochemistry. researchgate.netgfz-potsdam.de

Distinctive Stereochemistry of the (5α,14β,17α,20S)-Cholestane Isomer

The specific isomer (5α,14β,17α,20S)-cholestane possesses a unique combination of stereochemical features that distinguishes it from more commonly studied cholestanes. While this exact isomer is not widely reported in geochemical or synthetic literature, its structure can be understood by analyzing its individual stereocenters.

5α : Indicates a trans fusion of the A and B rings, resulting in a flattened steroid backbone.

14β : Specifies a cis fusion of the C and D rings. This configuration is thermodynamically more stable than the biological 14α configuration and is typically found in geologically mature samples. core.ac.uk

17α : This denotes the orientation of the side chain. The 17α(H) configuration is the natural biological form. However, the combination of a 14β and a 17α configuration is uncommon. Typically, the isomerization to 14β is associated with a subsequent rearrangement to the more stable 17β configuration, resulting in a 14β, 17β(H) structure. scribd.com The 14β, 17α arrangement represents a less stable, intermediate configuration.

20S : This indicates the geologically mature epimer of the side chain.

The most distinctive feature of this isomer is the 14β, 17α configuration. This arrangement creates significant steric strain, making the molecule less stable than both the original biological isomer (5α,14α,17α) and the fully matured geological isomer (5α,14β,17β). Its existence would likely be as a transient or minor component during the complex isomerization processes that occur under acidic or thermal conditions. nih.gov

Although direct studies on (5α,14β,17α,20S)-cholestane are scarce, the synthesis of a related compound, (3β, 5α, 8α, 9β, 10α, 13α, 14β, 17α, 20S)-Cholestan-3-ol , has been documented. This demonstrates that the 14β, 17α, 20S stereochemical arrangement is synthetically accessible, even if it is not prevalent in natural systems.

Comparative Analysis of Cholestane Stereoisomers in Academic Research

Academic research, particularly in the field of organic geochemistry, extensively uses the relative abundance of different cholestane stereoisomers to interpret the geological history of sediments and petroleum. The primary comparison is between the unaltered biological isomers and their thermally altered geological counterparts.

5α,14α,17α(H)-Cholestane (20R and 20S)

The 5α,14α,17α(H)-cholestane configuration, often abbreviated as ααα-cholestane , is directly derived from the diagenesis of sterols like cholesterol without alteration of the core ring stereochemistry. researchgate.netcapes.gov.br The naturally occurring form is the 20R epimer. researchgate.net

Origin : These isomers are considered biomarkers for eukaryotic life and indicate a lack of significant thermal alteration. researchgate.net Their presence in a rock extract or crude oil points to organic matter that has not been deeply buried or heated.

Isomerization : With increasing thermal maturity, the biological 20R configuration epimerizes to form a mixture of 20R and 20S isomers. gfz-potsdam.de The ratio of 20S/(20S+20R) for the C29 ααα-sterane increases from 0 to an equilibrium value of approximately 0.52-0.55, providing a widely used thermal maturity indicator. gfz-potsdam.de

In contrast, the 14β,17β(H)-steranes (often found as 5α,14β,17β, and abbreviated as αββ-steranes ) are formed through the rearrangement of the ααα isomers under thermal stress. core.ac.ukscribd.com This rearrangement to the cis-fused C/D ring is thermodynamically favored. scribd.com The ratio of αββ to ααα isomers is another key maturity parameter. nih.gov

The (5α,14β,17α,20S)-cholestane isomer represents a hybrid of these forms, possessing the geologically mature 14β and 20S centers but retaining the biological 17α configuration. This makes it a structural intermediate, less stable than the fully rearranged αββ isomer, and consequently, it is not a major focus of geochemical analysis compared to the more abundant ααα and αββ forms.

Table 1: Comparative Properties of Major Cholestane Stereoisomer Series

| Feature | 5α,14α,17α(H)-Cholestane (ααα) | 5α,14β,17β(H)-Cholestane (αββ) | (5α,14β,17α,20S)-Cholestane |

| C/D Ring Fusion | trans (14α) | cis (14β) | cis (14β) |

| Side Chain at C-17 | α-orientation | β-orientation | α-orientation |

| Relative Stability | Thermodynamically less stable | Thermodynamically more stable | Likely intermediate/less stable |

| Typical Origin | Biological precursor (e.g., cholesterol) | Geological thermal alteration | Hypothetical thermal intermediate |

| Geochemical Significance | Indicates low thermal maturity | Indicates higher thermal maturity | Not typically used as a biomarker |

5α,14β,17β(H)-Cholestane (20R and 20S)

The 5α,14β,17β(H)-cholestane isomers, with both 20R and 20S configurations, are significant in geochemical analysis. Their presence and relative abundance in rock extracts and crude oils can indicate the thermal maturity of the source rock. researchgate.net During the process of diagenesis, the original biological configuration of cholesterol (3β-ol, 5α(H), 14α(H), 17α(H), 20R) undergoes changes. wikipedia.org As maturity increases, more stable isomers like the 14β(H),17β(H) forms are generated. csic.es

The 20S and 20R epimers refer to the stereochemistry at carbon atom 20 in the side chain of the cholestane molecule. The ratio of these epimers is a commonly used parameter to assess the extent of thermal maturation. nih.gov Initially, the biologically produced form is predominantly the 20R isomer. With increasing heat over geological time, an equilibrium is approached, leading to an increase in the proportion of the 20S isomer. nih.gov The ratio of 20S/(20S+20R) for C29 steranes, for instance, is often higher in crude oils compared to their source rock bitumen, suggesting different maturity levels. scispace.com

The identification and quantification of these isomers are typically performed using gas chromatography-mass spectrometry (GC-MS). wikipedia.orgucr.edu Due to the similar structures and close elution times of these isomers, advanced techniques like GC-MS/MS may be employed for more accurate identification by targeting specific ion fragments. wikipedia.org

Table 1: Key Cholestane Isomers in Geochemical Analysis

| Compound Name | Molecular Formula | Significance |

| 5α,14β,17β(H)-Cholestane (20R) | C27H48 | Indicator of thermal maturity. researchgate.net |

| 5α,14β,17β(H)-Cholestane (20S) | C27H48 | Indicator of thermal maturity. researchgate.net |

| 13β(H),17α(H)-diacholestane (20S) | C27H48 | Indicator of clay mineral catalysis and depositional environment. lyellcollection.org |

| 13β(H),17α(H)-diacholestane (20R) | C27H48 | Indicator of clay mineral catalysis and depositional environment. lyellcollection.org |

| 24-methyl-5α-cholestane | C28H50 | Indicates source of organic matter (e.g., algae, higher plants). deepseadrilling.org |

| 24-ethyl-5α-cholestane | C29H52 | Indicates source of organic matter (e.g., higher plants). deepseadrilling.org |

Diasteranes (e.g., 13β(H),17α(H)-diacholestane)

Diasteranes are rearranged steranes that are formed from regular steranes through acid-catalyzed reactions, often involving clay minerals in the source rock. lyellcollection.org Their presence is a strong indicator of the depositional environment and the catalytic activity of clay minerals during diagenesis. lyellcollection.org The most common diasteranes found in geological samples are the 13β(H),17α(H)-diacholestanes, also occurring as 20S and 20R epimers. geoscienceworld.org

The ratio of diasteranes to regular steranes can provide information about the lithology of the source rock. scielo.br A high abundance of diasteranes often points to a clay-rich, clastic depositional environment. lyellcollection.orgresearchgate.net The distribution of diasterane epimers can also be influenced by thermal maturity. geoscienceworld.org

Higher Carbon Number Cholestane Analogues (e.g., 24-methyl, 24-ethyl cholestanes)

Cholestane analogues with higher carbon numbers, such as 24-methylcholestane (C28) and 24-ethylcholestane (C29), are crucial for determining the source of the original organic matter. deepseadrilling.org The relative abundance of C27, C28, and C29 steranes is often used to differentiate between marine, lacustrine, and terrestrial inputs.

C27 steranes (like cholestane itself) are often associated with marine algae and zooplankton. nih.gov

C28 steranes (like 24-methylcholestane) can be derived from various types of algae. deepseadrilling.org

C29 steranes (like 24-ethylcholestane) are typically indicative of a significant contribution from higher plants. deepseadrilling.org

The analysis of these higher carbon number analogues, in conjunction with other biomarkers, allows for a more detailed reconstruction of the paleoenvironment and the types of organisms that contributed to the formation of petroleum and source rocks. researchgate.netinig.pl

Occurrence and Formation Pathways of Cholestane, 5α,14β,17α,20s

Biosynthetic Derivation of Precursor Sterols

The journey to forming (5α,14β,17α,20S)-cholestane begins with the biological synthesis of sterols in living organisms. These sterols, essential components of cell membranes, serve as the primary precursors that are later altered in the geological record.

Cholesterol as a Primary Biological Precursor

Cholesterol is a vital sterol primarily synthesized by animals. wikipedia.orglibretexts.org It plays a crucial role in maintaining the fluidity and rigidity of cell membranes and serves as a precursor for essential molecules like steroid hormones and vitamin D. wikipedia.orgwikipedia.org The biosynthesis of cholesterol is a complex, multi-step process that starts from acetyl-CoA. libretexts.org A key intermediate in this pathway is squalene (B77637), which undergoes oxidation and cyclization to form lanosterol. libretexts.orgacs.org Lanosterol is then converted to cholesterol through a series of enzymatic reactions. acs.org The naturally occurring stereochemistry of cholesterol is (3β-ol, 5α(H), 14α(H), 17α(H), 20R). wikipedia.org This specific configuration is the foundational structure from which cholestane (B1235564) is derived during diagenesis. wikipedia.org The presence of cholestane in ancient sediments and petroleum is often interpreted as an indicator of animal life due to the prevalence of cholesterol in the animal kingdom. wikipedia.org

Contribution of Other Sterols and Triterpenoids

While cholesterol is a major precursor, other sterols and related triterpenoids also contribute to the cholestane found in geological samples. numberanalytics.com Eukaryotic organisms, including algae and plants, produce a diverse array of sterols. numberanalytics.comwiley.com For instance, phytosterols, such as sitosterol (B1666911) and campesterol, are abundant in higher plants. wiley.com These plant-derived sterols can also be transformed into cholestane, although they often lead to the formation of other steranes like C28 and C29 steranes. scup.com

Triterpenoids, a large and diverse class of organic compounds, are also precursors to steranes. nih.gov Both photosynthetic and non-photosynthetic organisms produce these compounds. wiley.com The cyclization of squalene can lead to various triterpenoid (B12794562) skeletons, which can then undergo diagenetic alteration to form steranes. nih.gov The specific type of sterol or triterpenoid precursor can often be inferred from the distribution of different steranes in a sample, providing clues about the original source of the organic matter. numberanalytics.com

Diagenetic and Catagenetic Transformation Processes of Sterols to Steranes

The transformation of biological sterols into geologically stable steranes is a long and complex process involving diagenesis and catagenesis. numberanalytics.com Diagenesis encompasses the biological and physicochemical changes that occur in sediments after deposition but before significant alteration by heat, while catagenesis involves the thermal alteration of organic matter at temperatures between approximately 50 to 150 °C over millions of years. mit.edu

Mechanisms of Saturation and Functional Group Loss

During early diagenesis, sterols undergo significant chemical modifications. A key transformation is the loss of the hydroxyl (-OH) functional group at the C-3 position and the saturation of the double bond typically found at the C-5 position in cholesterol. wikipedia.org This process, known as defunctionalization, converts the sterol into a fully saturated sterane. wikipedia.org The initial biological stereochemistry is largely maintained during this early stage of transformation. wikipedia.org These reactions are primarily driven by microbial activity and low-temperature physicochemical processes. nih.gov

Thermal Alteration and Epimerization at Chiral Centers (C-14, C-17, C-20)

As sediments are buried deeper and subjected to increasing temperatures during catagenesis, the sterane molecules undergo further changes. numberanalytics.com One of the most significant of these is epimerization, the alteration of the stereochemistry at specific chiral centers. wikipedia.org The naturally occurring (20R) configuration at the C-20 side chain, inherited from the precursor sterol, is gradually converted to a mixture of (20R) and (20S) isomers. mit.edu This isomerization is a thermally driven process, and the ratio of the (20S) to (20R) isomers increases with thermal maturity until an equilibrium of approximately 0.55 for the 20S / (20R + 20S) ratio is reached. mit.edu

Similarly, the stereochemistry at the C-14 and C-17 positions of the sterane ring system can also be altered. The original biological configuration is typically 14α(H), 17α(H). wikipedia.org With increasing thermal stress, this is converted to the more stable 14β(H), 17β(H) configuration. geologyscience.ru The specific stereoisomer (5α,14β,17α,20S)-cholestane represents a product of these complex thermal alteration pathways. The presence of the 14β and 17α configuration is less common than the fully rearranged 14β, 17β form, indicating specific thermal conditions.

The following table summarizes the key stereochemical changes during the transformation of cholesterol to different cholestane isomers.

| Compound | C-5 Stereochemistry | C-14 Stereochemistry | C-17 Stereochemistry | C-20 Stereochemistry | Formation Stage |

| Cholesterol | 5α | 14α | 17α | 20R | Biosynthesis |

| 5α,14α,17α-Cholestane (20R) | 5α | 14α | 17α | 20R | Early Diagenesis |

| 5α,14α,17α-Cholestane (20S) | 5α | 14α | 17α | 20S | Catagenesis |

| 5α,14β,17β-Cholestane (20R) | 5α | 14β | 17β | 20R | Catagenesis |

| 5α,14β,17β-Cholestane (20S) | 5α | 14β | 17β | 20S | Catagenesis |

| 5α,14β,17α-Cholestane (20S) | 5α | 14β | 17α | 20S | Catagenesis |

Role of Microbial Activity in Stereochemical Alteration

Microbial activity plays a crucial role, particularly during early diagenesis, in the transformation of sterols. nih.gov Microorganisms are responsible for the initial defunctionalization and saturation of the sterol molecule. nih.gov Furthermore, microbial processes can also influence the stereochemistry of the resulting steranes. wikipedia.org For example, anaerobic microbial activity can lead to the isomerization of the hydrogen atom at the C-5 position from the α to the β configuration, forming what are known as 5β-steranes. wikipedia.orgscup.com While thermal alteration is the primary driver for epimerization at C-14, C-17, and C-20, the initial microbial processing of the organic matter creates the sterane substrates upon which these thermal reactions act. wikipedia.orgnumberanalytics.com The interplay between microbial and thermal processes ultimately dictates the final distribution of sterane isomers, including (5α,14β,17α,20S)-cholestane, in mature sedimentary rocks and petroleum. numberanalytics.comnih.gov

Natural Abundance and Distribution in Academic Sample Collections

The specific stereoisomer Cholestane, (5α,14β,17α,20S)-, is a type of sterane, a class of complex organic molecules derived from the sterols of once-living organisms. Steranes are invaluable molecular fossils, or biomarkers, used in organic geochemistry to reconstruct past environments and to understand the geological history of organic matter. The transformation of biological sterols into a diverse suite of sterane isomers, including the specified (5α,14β,17α,20S)- configuration, is a direct result of geological processes, primarily driven by increasing temperature over millions of years.

Identification in Ancient Sedimentary Rocks and the Fossil Record

The journey of Cholestane, (5α,14β,17α,20S)-, begins with the sterols produced by eukaryotes, such as algae and plankton, in ancient aquatic environments. Following the death of these organisms, their organic matter is incorporated into sediments. During the initial stages of burial and rock formation, a process known as diagenesis, these sterols undergo transformation into more stable compounds.

With deeper burial and increasing thermal stress (catagenesis), the original biological configuration of steranes, which is typically 5α,14α,17α(H)20R, undergoes isomerization. gfz-potsdam.de This process involves the rearrangement of atoms to form more thermally stable isomers. The conversion at the C-14 and C-17 positions from the biological 'αα' configuration to the geological 'ββ' configuration, and the epimerization at the C-20 position from 'R' to 'S', are key indicators of thermal maturity. gfz-potsdam.degsm.org.my While the most commonly cited geological configuration is (5α,14β,17β), the formation of various isomers is a complex process. scirp.orgnih.gov

The presence of steranes with a 14β configuration, such as (5α,14β,17α,20S)-Cholestane, in sedimentary rocks signifies that the organic matter has been subjected to significant thermal alteration. scirp.org For example, studies on Paleozoic steroids have identified a vast array of diagenetic and catagenetic products co-existing in a single fossil, including various cholestane isomers like 5α,14β,17β(H) cholestane (20R and 20S). nih.gov The ratio of these mature isomers to their less stable biological precursors increases with geological time and temperature, allowing geochemists to assess the thermal history of the rock. gfz-potsdam.degsm.org.my

Presence in Crude Oils, Bitumen, and Petroleum Source Rocks

Crude oils, bitumen, and the petroleum source rocks from which they are generated are rich repositories of biomarker compounds, including a variety of sterane isomers. The specific isomer (5α,14β,17α,20S)-Cholestane is part of a complex mixture of steranes that characterize mature petroleum. Geochemists analyze the distribution of these isomers to determine the maturity of the oil and correlate it with its source rock. tandfonline.commdpi.com

The key maturity indicators derived from steranes are the isomerization ratios, specifically the C29 20S/(20S+20R) and the C29 ββ/(ββ+αα) ratios. gsm.org.my The biological precursors have a ratio of 0, and with increasing maturation, these ratios increase towards an equilibrium value. gfz-potsdam.descirp.org For instance, the 20S/(20S+20R) ratio reaches an equilibrium of about 0.52-0.55, while the ββ/(αα+ββ) ratio approaches approximately 0.7. gfz-potsdam.descirp.org The presence and relative abundance of isomers like (5α,14β,17α,20S)-Cholestane contribute to these widely used maturity parameters.

Research across numerous oil-producing basins demonstrates the utility of these ratios. Studies of source rocks in Yemen's Masila Basin and the Barnett Shale in Texas show these sterane ratios approaching equilibrium values, indicating thermally mature rocks within the oil generation window. gfz-potsdam.degsm.org.my Similarly, analyses of crude oils from basins like the Gulf of Suez and the Hungarian Palaeogene Basin identify suites of 5α,14β,17β(H) and 5α,14α,17α(H) sterane isomers, confirming their mature character. researchgate.netresearchgate.net The specific distribution of C27, C28, and C29 steranes further helps to identify the original source of the organic matter, whether from marine algae or terrestrial higher plants. mdpi.com

| Geological Basin/Formation | Sample Type | C₂₉ 20S/(20S+20R) Ratio | C₂₉ ββ/(ββ+αα) Ratio | Inferred Maturity | Reference |

|---|---|---|---|---|---|

| Madbi Formation, Yemen | Source Rock | Approaching equilibrium | Approaching equilibrium | Mature (Oil Window) | gsm.org.my |

| Barnett Shale, USA | Source Rock | ~0.44 | ~0.57 | Mature | gfz-potsdam.de |

| Bohai Bay Basin, China | Crude Oil | 0.39 - 0.68 | 0.34 - 0.65 | Onset to Peak Oil Generation | researchgate.net |

| Gippsland Basin, Australia | Source Rock | 0.22 - 0.45 | 0.22 - 0.59 | Early Oil Window | tandfonline.com |

Detection in Environmental Matrices (e.g., Exhaust Particulates, Snowpack)

Beyond ancient rocks and petroleum, biomarkers like (5α,14β,17α,20S)-Cholestane are found in modern environmental samples as tracers of pollution from fossil fuels. researchgate.net These thermally mature steranes are not produced by living organisms today; their presence in the environment is an unambiguous indicator of contamination from petrogenic (petroleum-derived) sources. researchgate.netca.gov

One of the primary vectors for this contamination is the combustion of fossil fuels. Unburned lubricating oil from vehicle engines, both gasoline and diesel, releases steranes and other biomarkers into the atmosphere. researchgate.netnih.gov These compounds adsorb onto particulate matter and can be transported over long distances.

Consequently, (5α,14β,17α,20S)-Cholestane and its related isomers have been detected in various environmental matrices:

Vehicular Exhaust: Studies characterizing particulate matter from vehicle emissions have identified suites of steranes and hopanes as key tracers of unburned lubricating oil. researchgate.netnih.gov

Urban Air and Sediments: Analysis of airborne particulates and sediments in and around urban and industrial areas, such as Lake Michigan and near São Paulo, Brazil, shows the presence of petrogenic biomarkers, including various steranes. nih.govnih.gov Diagnostic ratios help apportion the pollution to sources like diesel exhaust and coal combustion. nih.gov

Snowpack: Even in remote regions, snowpack can accumulate atmospheric pollutants over time. Analysis of snow reveals the presence of hydrocarbons from distant industrial and vehicular sources, including petrogenic biomarkers. researchgate.net

The detection of these molecular fossils in contemporary environmental samples provides a powerful tool for tracking the extent and origin of pollution derived from the use of fossil fuels. ca.govnih.gov

| Environmental Matrix | Location | Finding | Inferred Source | Reference |

|---|---|---|---|---|

| Vehicular Tunnel PM | Marseille, France | Diasteranes, steranes, and hopanes detected. | Unburned lubricating oil from vehicular exhaust. | researchgate.net |

| Lake Sediments | Southern Lake Michigan, USA | Hopanes and steranes present, indicating petrogenic sources. | Diesel engines, coal power plants, coal-tar sealants. | nih.gov |

| Tree Bark | São Paulo, Brazil | Biomarkers of petrogenic origin (hopanoids) identified. | Vehicular and industrial emissions. | nih.gov |

| Lake Sediments | Alberta, Canada (Oil Sands Region) | Petroleum biomarkers (steranes, hopanes) indicate petrogenic hydrocarbon predominance. | Oil sands operations. | researchgate.net |

Synthetic Strategies and Chemical Transformations of Cholestane, 5α,14β,17α,20s

Laboratory Synthesis of Cholestane (B1235564) and its Analogs for Research Purposes

The laboratory synthesis of cholestane and its analogs is a cornerstone of steroid chemistry, enabling the production of these complex molecules for a wide range of research applications. nih.gov These synthetic endeavors are not only aimed at the total synthesis of the natural products but also at the creation of analogs with modified structures to investigate structure-activity relationships.

A notable example in the synthesis of cholestane analogs involves the preparation of enantiomers of naturally occurring steroids. For instance, the synthesis of ent-Coprostanone, which possesses the (5α, 8α, 9β, 10α, 13α, 14β, 17α, 20S)-cholestan-3-one structure, highlights a multi-step process starting from a protected cholic acid derivative. nih.gov The synthesis proceeds through several key transformations, including:

Side-chain modification: Initial steps focus on the elaboration of the carboxylic acid side chain to introduce the characteristic iso-octyl group of cholestane. nih.gov

Stereocenter control: The synthesis carefully controls the numerous stereocenters to achieve the desired ent-steroidal backbone. nih.gov

Oxidation: A crucial final step involves the oxidation of a hydroxyl group at the C-3 position to the corresponding ketone, yielding the target ent-coprostanone. nih.gov Jones oxidation is a common method employed for this transformation. nih.gov

The synthesis of various cholestane isomers is essential for their identification in geological samples, which provides valuable information about the diagenesis of organic matter. rsc.org Researchers have synthesized and characterized several C27H48 cholestane stereoisomers to serve as standards for gas chromatography-mass spectrometry (GC-MS) analysis of steranes found in sediments and petroleum. rsc.orgresearchgate.net

Stereoselective Synthetic Approaches for Cholestane Isomers

The biological activity and physical properties of steroids are intrinsically linked to their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance in steroid chemistry.

The fusion of the four rings of the steroid nucleus can result in various stereoisomers. The junctions between rings A/B, B/C, and C/D can be either cis or trans, leading to a diverse array of three-dimensional structures.

A/B Ring Junction: The stereochemistry of the A/B ring junction is often established through catalytic hydrogenation of a Δ4 or Δ5 double bond. The choice of catalyst and reaction conditions can influence the stereochemical outcome, leading to either the 5α (trans) or 5β (cis) configuration. The 5α configuration generally results in a more planar and thermodynamically stable molecule due to reduced steric interactions.

C/D Ring Junction: The stereochemistry at the C/D ring junction, particularly the 14β configuration, is a significant synthetic challenge. One approach to introduce the 14β-stereochemistry involves the reduction of a Δ8(14)-en-7-one or an 8α,14α-epoxy-7-one. For example, treatment of 3β-acetoxy-5α-cholest-8(14)-en-7-one with zinc dust in methanolic sulfuric acid can yield 3β-acetoxy-5α,14β-cholest-7-ene, providing a route to 14β-steroids. rsc.org

Intramolecular Reactions: Intramolecular reactions, such as the Michael-Aldol reaction and Diels-Alder cycloadditions, have been employed to construct the fused ring systems of steroids with high stereocontrol. researchgate.net These reactions can set multiple stereocenters in a single step, offering an efficient pathway to complex steroidal skeletons.

The stereochemistry of the side chain, particularly at the C-20 position, is crucial for the biological activity of many steroids. The (20S) configuration is a common feature in many naturally occurring cholestane derivatives.

Stereoselective synthesis of the C-20 position can be achieved through various methods:

Grignard Reactions: The addition of Grignard reagents to steroidal C-20 ketones can lead to the formation of tertiary alcohols. The stereoselectivity of this reaction can be influenced by the nature of the Grignard reagent and the steric environment around the ketone. This approach has been used to synthesize novel steroidal C-20 tertiary alcohols with heterocyclic side chains. nih.govresearchgate.net

Asymmetric Synthesis: Asymmetric synthesis methodologies, starting from chiral precursors, can be employed to construct the steroid side chain with a defined stereochemistry at C-20 and other chiral centers. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries can direct the stereochemical outcome of reactions used to build the side chain.

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective transformations, including the reduction of ketones and the hydrolysis of esters, which can be applied to control the stereochemistry at C-20.

A concise and highly stereoselective synthesis of a building block relevant to complex natural products has been reported, showcasing advanced methods for stereocontrol. nih.gov This synthesis utilized a regiospecific Ru-catalyzed intramolecular hydrosilylation and a highly stereoselective S(N)2' substitution to establish the desired stereocenters. nih.gov

Strategies for Controlling Stereochemistry at Ring Junctions

Derivatization and Structural Modification of Cholestane Scaffolds

The derivatization and structural modification of the cholestane scaffold are essential for exploring structure-activity relationships and developing new therapeutic agents. nih.gov The functional groups present on the cholestane framework, such as hydroxyl groups and double bonds, serve as handles for chemical transformations.

Common derivatization strategies include:

Esterification and Etherification: The hydroxyl group at C-3 is a common site for modification. Esterification with various carboxylic acids or etherification can alter the lipophilicity and pharmacokinetic properties of the molecule. nih.gov

Oxidation and Reduction: The oxidation of hydroxyl groups to ketones and the reduction of ketones to hydroxyl groups are fundamental transformations in steroid chemistry. These reactions allow for the interconversion of different steroidal compounds. nih.gov

Introduction of Heteroatoms: The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the cholestane skeleton can lead to compounds with novel biological activities. mdpi.com This can be achieved through various synthetic methods, including multicomponent reactions. beilstein-journals.org

Modification of the Side Chain: The side chain can be modified to introduce different functional groups or to alter its length and branching. These modifications can have a significant impact on the biological activity of the steroid.

Multicomponent Reactions (MCRs): MCRs have emerged as powerful tools for the structural diversification of steroids. beilstein-journals.org Reactions like the Ugi and Passerini reactions allow for the introduction of complex functionalities in a single step, leading to the synthesis of diverse libraries of steroid-based compounds. beilstein-journals.org

Investigation of Chemical Reaction Pathways Relevant to Cholestane Structure

Understanding the chemical reaction pathways of steroidal hydrocarbons is crucial for both synthetic chemistry and for interpreting the geochemical transformations of steroids in sediments.

Acid-catalyzed rearrangements are a hallmark of steroid chemistry, often leading to complex structural transformations and the formation of thermodynamically more stable isomers. These reactions are relevant to the diagenesis of sterols in geological settings. researchgate.net

Backbone Rearrangement: Treatment of steroidal alkenes with strong acids, such as p-toluenesulfonic acid or boron trifluoride, can induce a series of skeletal rearrangements known as the "backbone rearrangement". researchgate.netrsc.org This process involves a series of carbocationic intermediates and can lead to the migration of methyl groups and the contraction or expansion of rings. rsc.org

Westphalen–Lettré Rearrangement: This classic rearrangement involves the treatment of cholestane-3β,5α,6β-triol diacetate with acetic anhydride (B1165640) and sulfuric acid. wikipedia.org The reaction results in the loss of water, the formation of a double bond at C10–C11, and the migration of the C-19 methyl group from C-10 to C-5. wikipedia.org The mechanism is believed to proceed through a carbocation at C-5. wikipedia.org

Aromatization: Under certain acidic conditions, the steroid nucleus can undergo aromatization of one or more rings. For example, the acid-catalyzed rearrangement of cholesta-2,4,6-triene (B14709129) can lead to the formation of A-ring aromatic steroids. unige.ch Similarly, cholesta-1,3,5-trien-7-one can rearrange to form a 1-methyl-19-norcholesta-1,3,5(10)-trien-7-one derivative. rsc.org

These rearrangements are often studied using a combination of laboratory simulation experiments and computational methods, such as molecular mechanics, to understand the reaction pathways and the relative stabilities of intermediates and products. researchgate.net

Compound and Data Tables

Table 1: List of Mentioned Compounds

| Compound Name |

|---|

| Cholestane, (5α,14β,17α,20S)- |

| ent-Coprostanone ((5α, 8α, 9β, 10α, 13α, 14β, 17α, 20S)-cholestan-3-one) |

| 3β-acetoxy-5α-cholest-8(14)-en-7-one |

| 3β-acetoxy-5α,14β-cholest-7-ene |

| Cholestane-3β,5α,6β-triol diacetate |

| Cholesta-2,4,6-triene |

| Cholesta-1,3,5-trien-7-one |

Table 2: Key Synthetic Transformations and Reagents

| Transformation | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Oxidation | (3β, 5α, 8α, 9β, 10α, 13α, 14β, 17α, 20S)-Cholestan-3-ol | Jones reagent | ent-Coprostanone | nih.gov |

| Reduction and Rearrangement | 3β-acetoxy-5α-cholest-8(14)-en-7-one | Zinc dust, methanolic H₂SO₄ | 3β-acetoxy-5α,14β-cholest-7-ene | rsc.org |

| Westphalen–Lettré Rearrangement | Cholestane-3β,5α,6β-triol diacetate | Acetic anhydride, H₂SO₄ | C10-C11 unsaturated, C-5 methyl migrated product | wikipedia.org |

| Aromatization | Cholesta-2,4,6-triene | p-toluenesulfonic acid, acetic acid | A-ring aromatic steroids | unige.ch |

Reduction and Oxidation Reactions Affecting Stereochemistry

The stereochemical landscape of Cholestane, (5α,14β,17α,20S)- can be significantly altered through reduction and oxidation reactions. These transformations, targeting specific functional groups, are pivotal in the synthesis of stereoisomers and derivatives with unique biological or chemical properties. The outcome of these reactions is highly dependent on the reagents, catalysts, and reaction conditions employed, which can dictate the configuration of newly formed chiral centers or modify existing ones.

Reduction Reactions

Catalytic hydrogenation is a fundamental method for the reduction of unsaturated bonds and carbonyl groups within the cholestane framework. The stereoselectivity of these reactions is influenced by the catalyst, solvent, and the steric environment of the substrate. For instance, the reduction of cholestan-3-ones demonstrates the profound impact of the steroid's core stereochemistry and the reaction media on the product distribution.

In the case of 5α-cholestan-3-one, catalytic hydrogenation with Urushibara nickel A (U-Ni-A) in a non-polar solvent like cyclohexane (B81311) predominantly yields the axial 5α-cholestan-3α-ol. Conversely, employing a more polar solvent decreases the selectivity for the axial alcohol. For the 5β-cholestan-3-one isomer, hydrogenation with Urushibara cobalt A (U-Co-A) in methanol (B129727) is highly effective for the synthesis of the axial 3β-ol. cdnsciencepub.com The stereochemical outcome in non-polar solvents is largely governed by the steric hindrance around the carbonyl group, whereas in alcoholic solvents, the interaction between the solvent and the catalyst-substrate complex plays a more significant role. cdnsciencepub.com

The reduction of enones in the steroid nucleus, such as the Δ⁴-3-keto moiety, can be achieved with high regio- and stereoselectivity. The use of sodium dithionite (B78146) (Na₂S₂O₄) with sodium bicarbonate (NaHCO₃) has been shown to selectively reduce the C=C bond at the 4-position of androst-4-en-3-one (B577213) derivatives, primarily affording the 5α-H-3-one isomer. This highlights the influence of substituents in the D-ring on the stereochemical course of the reduction in the A-ring, a phenomenon known as conformational transmission. nih.gov

Another approach involves the use of copper(I) chloride (CuCl) with sodium borohydride (B1222165) (NaBH₄) for the conjugate reduction of Δ⁴-3-keto steroids. This system, when applied to 17-spirocyclic ethylene (B1197577) ketal protected androst-4-en-3-one derivatives, leads to the formation of 3α-hydroxy-5β-H isomers in high yield. nih.gov The resulting 3α-hydroxy-5β-H configuration is a key structural feature in bile acids, suggesting the utility of this method in their synthesis from readily available steroid starting materials. nih.gov

The stereoselective reduction of a 3-ketone group in an ent-steroid has been accomplished using potassium tri-sec-butylborohydride (K(s-Bu)₃BH), yielding the corresponding 3β-hydroxyl group. nih.gov Furthermore, the reduction of a 17-ketone can be achieved with sodium borohydride (NaBH₄). nih.gov

| Substrate | Reagent/Catalyst | Solvent | Major Product | Reference |

|---|---|---|---|---|

| 5α-Cholestan-3-one | Urushibara Nickel A (U-Ni-A) | Cyclohexane | 5α-Cholestan-3α-ol (axial) | cdnsciencepub.com |

| 5β-Cholestan-3-one | Urushibara Cobalt A (U-Co-A) | Methanol | 5β-Cholestan-3β-ol (axial) | cdnsciencepub.com |

| 17-substituted-androst-4-en-3-one | Na₂S₂O₄/NaHCO₃ | Not specified | 5α-H-3-one | nih.gov |

| 17-spirocyclic ketal protected androst-4-en-3-one | CuCl/NaBH₄ | Not specified | 3α-hydroxy-5β-H isomer | nih.gov |

| ent-Androstan-3-one derivative | K(s-Bu)₃BH | THF | ent-3β-ol | nih.gov |

Oxidation Reactions

Oxidation reactions are crucial for introducing carbonyl groups or other oxidized functionalities into the cholestane skeleton, which can then serve as handles for further transformations. A common and powerful oxidizing agent for converting alcohols to ketones is the Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid).

For example, the oxidation of ent-epicoprostanol, specifically (3β, 5α, 8α, 9β, 10α, 13α, 14β, 17α, 20S)-Cholestan-3-ol, with Jones reagent in acetone (B3395972) efficiently yields the corresponding ent-coprostanone, (5α, 8α, 9β, 10α, 13α, 14β, 17α, 20S)-cholestan-3-one. The reaction progress is visually indicated by a color change from colorless to a cloudy green/blue and finally to red/yellow, signifying the complete oxidation of the steroid alcohol. The reaction is typically rapid, and any excess oxidant can be quenched with isopropanol. nih.gov

In the context of multi-step syntheses, oxidation is often a key step. For instance, in the synthesis of certain neurosteroid analogues, crude product mixtures containing both 16-ketone and 16-alcohol functionalities were treated with Jones reagent to ensure complete conversion to the desired 16-keto products. nih.gov

| Substrate | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| (3β, 5α, 8α, 9β, 10α, 13α, 14β, 17α, 20S)-Cholestan-3-ol | Jones Reagent (CrO₃/H₂SO₄/H₂O) | Acetone | (5α, 8α, 9β, 10α, 13α, 14β, 17α, 20S)-Cholestan-3-one | nih.gov |

| Steroidal 16-alcohol/ketone mixture | Jones Reagent | Not specified | Steroidal 16-ketone | nih.gov |

Advanced Analytical Methodologies for 5α,14β,17α,20s Cholestane Analysis

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating and analyzing (5α,14β,17α,20S)-Cholestane from intricate matrices. The choice of chromatographic technique is dictated by the required level of resolution and the analytical objective, whether for qualitative fingerprinting or quantitative isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Fingerprinting

Gas chromatography coupled with mass spectrometry (GC-MS) is a fundamental and widely employed technique for the analysis of steranes, including (5α,14β,17α,20S)-Cholestane, in geological and environmental samples. nih.govtandfonline.com This method is instrumental in generating hydrocarbon fingerprints, which are characteristic profiles of biomarker compounds used to determine the origin, thermal maturity, and depositional environment of crude oils and source rocks. tandfonline.comleco.co.jp

In GC-MS analysis, the saturated hydrocarbon fraction of a sample, obtained after extraction and fractionation, is introduced into the gas chromatograph. The sample is vaporized and carried by an inert gas through a long, thin capillary column. The separation of compounds is based on their boiling points and interaction with the stationary phase coating the column. Sterane isomers, due to their structural similarities, often have close retention times, making high-resolution capillary columns essential. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that aids in the identification of the compound. tandfonline.com For steranes, a key diagnostic ion is m/z 217, which corresponds to the characteristic tricyclic core of the sterane molecule. researchgate.netresearchgate.nettandfonline.comresearchgate.net Monitoring this specific ion (Selected Ion Monitoring - SIM) significantly enhances the sensitivity and selectivity for sterane analysis in complex mixtures. core.ac.uk

The distribution and relative abundance of different sterane and diasterane isomers, including (5α,14β,17α,20S)-Cholestane, are used to calculate various geochemical parameters. For instance, the diasterane/sterane ratio can provide insights into the lithology of the source rock, with higher ratios often associated with clay-rich environments. researchgate.netsemanticscholar.org The relative abundance of C27, C28, and C29 steranes can indicate the type of organic matter input. cup.edu.cndoi.org

Table 1: Key Applications of GC-MS in (5α,14β,17α,20S)-Cholestane Analysis

| Application | Description | Key Geochemical Insights |

| Oil-Source Rock Correlation | Matching the biomarker fingerprint of a crude oil to that of a potential source rock to establish a genetic link. | Provenance of petroleum accumulations. acs.orgnih.gov |

| Thermal Maturity Assessment | Evaluating the extent of thermal alteration experienced by the organic matter. Isomerization ratios of specific biomarkers are often used. | Oil generation window, thermal history of a basin. semanticscholar.orgdoi.org |

| Depositional Environment Reconstruction | Inferring the conditions (e.g., marine, lacustrine, clastic, carbonate) under which the source organic matter was deposited. | Paleoenvironmental conditions. semanticscholar.orgaapg.org |

| Environmental Forensics | Identifying the source of oil spills by comparing the hydrocarbon fingerprint of the spilled oil with potential sources. tandfonline.com | Source of pollution. |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution

For highly complex mixtures where co-elution is a significant problem in conventional one-dimensional GC-MS, comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution with significantly enhanced resolving power. leco.co.jp This technique employs two different capillary columns with orthogonal separation mechanisms, connected by a modulator. leco.co.jp

The effluent from the first-dimension column is trapped and then periodically injected onto the second, shorter column for a rapid secondary separation. The result is a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. leco.co.jp This greatly increases the peak capacity and allows for the separation of isomers that would otherwise overlap. leco.co.jpgulfcoastconference.com

When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides both high-resolution chromatographic separation and high-resolution mass spectral data, enabling confident identification of individual compounds even in the most complex samples. leco.co.jpgulfcoastconference.com This is particularly advantageous for distinguishing between the various stereoisomers of cholestane (B1235564), including (5α,14β,17α,20S)-Cholestane, and other rearranged steranes. gulfcoastconference.comgoogle.com The structured nature of GCxGC chromatograms, where chemically related compounds appear in specific regions, further aids in the identification process. leco.co.jp

Table 2: Comparison of GC-MS and GCxGC for Cholestane Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Comprehensive Two-Dimensional Gas Chromatography (GCxGC) |

| Dimensionality | One-dimensional separation | Two-dimensional separation |

| Peak Capacity | Lower | Significantly higher |

| Resolution | Good, but can have co-elution issues with complex samples | Excellent, resolves many co-eluting peaks |

| Data Complexity | Simpler chromatograms | More complex 2D plots requiring specialized software |

| Typical Application | Routine hydrocarbon fingerprinting, correlation studies | Detailed analysis of very complex mixtures, isomer separation |

Preparative Chromatographic Methods for Isomer Isolation

While analytical techniques like GC-MS and GCxGC are excellent for identification and relative quantification, obtaining pure standards of specific isomers like (5α,14β,17α,20S)-Cholestane often requires preparative chromatographic methods. These techniques are designed to isolate larger quantities of a specific compound from a mixture.

Preparative capillary gas chromatography (PCGC) can be used to isolate individual compounds as they elute from the GC column. aiu.edu The effluent is split, with a small portion going to a detector for monitoring and the majority being directed to a collection trap. By timing the collection to coincide with the elution of the target peak, the pure compound can be isolated.

For larger scale separations, preparative high-performance liquid chromatography (HPLC) is often employed. The separation principle is similar to analytical HPLC, but it uses larger columns and higher flow rates to handle greater sample loads. Different stationary phases can be used to achieve separation based on polarity or other chemical properties. The fractions containing the desired isomer are collected for further purification or analysis. The synthesis of related compounds often involves chromatographic purification steps to isolate the desired product. nih.gov

Spectroscopic Characterization for Structural and Stereochemical Elucidation

Spectroscopic methods are indispensable for confirming the exact structure and stereochemistry of isolated cholestane isomers. These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the stereochemistry of organic molecules, including complex steroids like (5α,14β,17α,20S)-Cholestane. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

The precise chemical shifts and coupling constants of the protons, particularly those in the steroid nucleus and at the ring junctions, are highly sensitive to their stereochemical orientation (axial vs. equatorial). researchgate.net For example, the chemical shifts of the angular methyl groups at C-18 and C-19 are diagnostic for the configuration of the A/B and C/D ring junctions. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish connectivity between protons and carbons and to determine through-space proximities between atoms, which is crucial for assigning the relative stereochemistry at all chiral centers. The synthesis and characterization of steroidal compounds rely heavily on NMR for structural confirmation. nih.gov

Mass Spectrometry Fragmentation Analysis (e.g., m/z 217) and Selected Ion Monitoring (SIM)

As mentioned in the context of GC-MS, mass spectrometry is a key tool for the identification of steranes. The electron ionization (EI) mass spectra of steranes are characterized by specific fragmentation patterns. The most prominent fragment ion in the mass spectra of most steranes is found at a mass-to-charge ratio (m/z) of 217. tandfonline.comresearchgate.net This ion results from the cleavage of the C13-C17 and C14-C15 bonds, representing the loss of the side chain and a portion of the D-ring, while retaining the A, B, and C rings.

While the m/z 217 fragment is characteristic of the sterane skeleton, other fragment ions can help differentiate between stereoisomers. For instance, the relative intensities of m/z 217 and 218 can sometimes distinguish between different stereochemical configurations at C-14 and C-17. tandfonline.comtandfonline.com

Selected Ion Monitoring (SIM) is a mode of operation in GC-MS where the mass spectrometer is set to detect only a few specific ions rather than scanning the entire mass range. For sterane analysis, monitoring m/z 217, and often m/z 218, dramatically increases the signal-to-noise ratio for these compounds, allowing for their detection at very low concentrations in complex matrices like crude oil or sediment extracts. nih.govcore.ac.ukacs.org This targeted approach is fundamental to biomarker analysis in geochemistry and environmental science.

Quantitative Analysis and Biomarker Ratio Determination

The quantitative analysis of (5α,14β,17α,20S)-Cholestane and its isomers is a cornerstone of petroleum geochemistry, providing critical insights into the thermal history and origin of organic matter in source rocks and reservoirs. By determining the ratios of specific stereoisomers, geochemists can unlock details about the maturity of the source rock and the characteristics of its depositional environment.

Application of C20 Stereoisomer Ratios as Thermal Maturity Indicators

The stereochemistry at the C-20 position of steranes, including cholestane, is highly sensitive to thermal stress. In immature sediments, the biological 20R configuration is predominant. As thermal maturation progresses, an epimerization reaction occurs, converting the 20R epimer to the more thermodynamically stable 20S epimer. This conversion continues until an equilibrium mixture is reached.

The ratio of the 20S to 20R epimers for C29 steranes, expressed as C29 20S/(20S+20R), is a widely used indicator of thermal maturity. geoscienceworld.orgwiley-vch.de This ratio increases with rising temperature and time, providing a continuous scale of thermal alteration. researchgate.net For instance, C29 ααα20S/(20S + 20R) ratios ranging from 0.34 to 0.45 indicate that the source rock has not yet reached equilibrium and is in a marginally mature to mid-mature stage. mdpi.com Values between 0.28 and 0.79 suggest a good level of maturity, within the early to peak oil window. geoscienceworld.org

The kinetics of this epimerization are influenced by the mineral matrix of the source rock. annualreviews.org The activation energy for the reaction is lower in coals compared to shales, meaning that for a given thermal history, the epimerization may proceed at different rates in different rock types. annualreviews.org This highlights the importance of considering lithology when interpreting maturity from sterane isomer ratios.

Below is a table illustrating the relationship between the C29 20S/(20S+20R) ratio and thermal maturity levels in different basins.

| C29 20S/(20S+20R) Ratio | Thermal Maturity Stage | Basin/Formation Example | Source |

|---|---|---|---|

| 0.34 - 0.45 | Marginally Mature to Mid-Mature | Xihu Sag, East China Sea Shelf Basin | mdpi.com |

| 0.28 - 0.79 | Good Maturity (Early to Peak Oil Window) | Indus Basin | geoscienceworld.org |

| 0.30 - 0.50 | Early Maturity (VRE ~0.55-0.6%) | Woodford Shale, Cherokee Platform | core.ac.uk |

| 0.23 - 0.72 | Immature | Barreirinha Formation | scielo.br |

Evaluation of Diasterane/Sterane Ratios for Source Rock Characterization

During diagenesis, regular steranes can undergo rearrangement to form diasteranes (also known as rearranged steranes). This process is catalyzed by acidic clay minerals. acs.org Consequently, the ratio of diasteranes to regular steranes serves as a valuable indicator of the source rock's lithology.

High diasterane/sterane ratios are typically associated with clay-rich (clastic or shale) source rocks. geoscienceworld.orgscielo.br Conversely, low ratios are indicative of clay-poor carbonate or anoxic marine environments. semanticscholar.org For example, diasterane/sterane ratios between 0.27 and 0.56 suggest anoxic carbonate source rocks. semanticscholar.org Ratios greater than 1 are often interpreted as evidence for a shale source rock. geoscienceworld.org

It is important to note that thermal maturity can also influence this ratio, with higher maturity sometimes leading to an increase in diasteranes. mdpi.comsemanticscholar.org However, in many cases, the influence of lithology is the dominant factor. The relationship between diasterane/sterane ratios and other geochemical parameters, such as the pristane (B154290)/phytane (Pr/Ph) ratio, can further refine the characterization of the depositional environment. mdpi.com

The following table provides examples of how diasterane/sterane ratios are used to interpret source rock lithology.

| Diasterane/Sterane Ratio | Inferred Source Rock Lithology | Depositional Environment | Location Example | Source |

|---|---|---|---|---|

| > 1 | Shale | Marine to Terrestrial | Indus Basin | geoscienceworld.org |

| 0.27 - 0.56 | Carbonate | Anoxic Marine | Barsarin Formation, Iraq | semanticscholar.org |

| 1.28 - 1.68 | Mature Source Rock | Open Marine | Golpayegan Area, Iran | iosrjen.org |

| 0.35 - 0.85 | Clay-rich | Suboxic to Oxic | Barreirinha Formation, Amazon Basin | scielo.br |

Geochemical and Paleoenvironmental Research Applications of Cholestane, 5α,14β,17α,20s

Petroleum Geochemistry and Hydrocarbon Exploration

In the realm of petroleum geochemistry, the analysis of cholestane (B1235564) isomers, including (5α,14β,17α,20S)-cholestane, is a fundamental tool for assessing the potential of sedimentary basins to generate and accumulate hydrocarbons. Its distribution and relative abundance compared to other steranes offer critical data for exploration activities.

Source Rock Depositional Environment Reconstruction

The relative abundance of different steranes, including the C27 cholestane from which (5α,14β,17α,20S)-cholestane is derived, helps in reconstructing the depositional environment of source rocks. A high proportion of C27 steranes is often indicative of organic matter derived from marine algae and zooplankton, which are rich in cholesterol. nih.govnih.govacs.org In contrast, a dominance of C29 steranes suggests a significant input from terrestrial higher plants. nih.gov This distinction is crucial for predicting the type of hydrocarbons (oil vs. gas) that a source rock is likely to generate. For instance, studies of Devonian source rocks in the Parnaíba Basin, Brazil, utilized sterane distributions to infer a marine depositional environment with some higher plant input. doi.org Similarly, research on the Totogan Formation in Indonesia used biomarker data, including steranes, to distinguish between estuary or bay deposits with terrestrial organic matter and open marine deposits with algal input. nih.gov

Table 1: Representative Sterane Ratios for Depositional Environment Interpretation

| Parameter | Interpretation | Reference |

|---|---|---|

| High C27/C29 Sterane Ratio | Indicates a dominance of marine organic matter (algae, zooplankton). | nih.gov |

| Low C27/C29 Sterane Ratio | Suggests a significant contribution from terrestrial higher plants. | nih.gov |

| Presence of 24-n-propylcholestane | Indicative of a marine depositional system. | doi.orgscielo.br |

Assessment of Thermal Maturity of Organic Matter

The stereochemistry of cholestane is highly sensitive to thermal stress, making it an excellent indicator of the thermal maturity of organic matter. During diagenesis and catagenesis, the biologically inherited 5α(H),14α(H),17α(H),20R configuration of cholestane undergoes isomerization to more thermally stable forms, including the (5α,14β,17α,20S)- isomer. gfz-potsdam.decore.ac.uk

Two key isomerization ratios involving cholestane are widely used to assess thermal maturity:

The C27 20S/(20S+20R) ratio: This ratio compares the abundance of the 20S epimer to the sum of the 20S and 20R epimers of 5α(H),14α(H),17α(H)-cholestane. With increasing temperature, the 20R epimer converts to the 20S epimer, causing this ratio to increase from zero in immature sediments to an equilibrium value of approximately 0.52-0.55 in mature source rocks. gfz-potsdam.de

The C27 ββ/(αα+ββ) ratio: This ratio compares the more stable 5α(H),14β(H),17β(H) isomers (ββ) to the less stable 5α(H),14α(H),17α(H) isomers (αα). This ratio also increases with thermal maturity, with values between 0.63 and 0.71 indicating the peak oil window. mdpi.comgavinpublishers.com

These ratios are routinely used in petroleum exploration to determine if a source rock has reached the oil or gas generation window. scielo.brgeoscienceworld.orgresearchgate.netresearchgate.net For example, studies in the Barnett Shale have utilized these ratios to understand maturity variations within the formation. gfz-potsdam.de Similarly, research on Mississippian mudstones in the UK has employed these parameters to assess thermal history. lyellcollection.org

Table 2: Cholestane Isomer Ratios as Thermal Maturity Indicators

| Maturity Parameter | Immature | Mature (Oil Window) | Late Mature/Overmature |

|---|---|---|---|

| C27 5α(H),14α(H),17α(H) 20S/(20S+20R) | < 0.20 | ~0.52 - 0.55 | > 0.55 |

| C27 5α(H),14β(H),17β(H) / (αα+ββ) | Low | ~0.63 - 0.71 | High |

Oil-Source Rock and Oil-Oil Correlation Studies

The unique distribution of biomarkers, including (5α,14β,17α,20S)-cholestane and other steranes, in a source rock is passed on to the oil it generates. This "fingerprint" allows geochemists to correlate crude oils to their parent source rocks, a critical step in understanding petroleum systems. doi.orggfz-potsdam.deresearchgate.net By comparing the biomarker profiles of different oils, it is also possible to determine if they originated from the same source rock or represent different petroleum families. searchanddiscovery.comgeoscienceworld.orgcsic.esbibliotekanauki.pl

For instance, in the Taranaki Basin of New Zealand, biomarker correlations, including sterane analysis, have been instrumental in identifying the coaly source rocks for the region's oil and gas accumulations. searchanddiscovery.com In central Java, Indonesia, a positive oil-to-source rock correlation was established between oil seeps and the Totogan Formation based on biomarker data. nih.gov These correlation studies are essential for mapping migration pathways and identifying new exploration targets.

Paleoenvironmental and Paleontological Reconstructions

Beyond its applications in petroleum exploration, (5α,14β,17α,20S)-cholestane serves as a powerful tool for reconstructing ancient environments and tracing the history of life.

Indicators of Past Oxygenation Levels and Euxinic Conditions in Sediments

The preservation of sterols and their diagenetic products like cholestane is enhanced under anaerobic (low oxygen) conditions. nih.gov In particular, the presence of these compounds can point to anoxic-euxinic conditions in the depositional environment, where the water column is stratified and the bottom waters are devoid of oxygen and rich in hydrogen sulfide. geoscienceworld.org Such conditions are favorable for the preservation of organic matter. geoscienceworld.org The presence of cholestane, alongside other biomarkers like aryl isoprenoids, has been used to identify photic zone euxinia in ancient seas, a condition where anoxic waters extend into the sunlit portion of the water column. doi.orglyellcollection.org This has been documented in studies of the Parnaíba Basin and Mississippian mudstones. doi.orglyellcollection.org

Tracing Evolutionary Relationships and Presence of Ancient Organisms

As a diagenetic product of cholesterol, cholestane is a biomarker for eukaryotes. The relative abundance of C27, C28, and C29 steranes can reflect the evolution and dominance of different types of algae and phytoplankton through geologic time. nih.gov For example, the sterane distribution in Devonian rocks from the Gogo Formation in Australia was found to be consistent with the stage of algal evolution during that period. nih.gov The exceptional preservation of cholestane and other steroids in a Paleozoic crustacean fossil provided direct evidence of its sterol composition and offered insights into the diagenetic pathways of these molecules. nih.gov

Environmental Forensic Science and Pollution Assessment of Cholestane, (5α,14β,17α,20S)-

The chemical compound Cholestane, (5α,14β,17α,20S)-, and its related isomers are invaluable tools in the field of environmental science, particularly in the forensic analysis of hydrocarbon pollution. These molecules, known as sterane biomarkers, are complex, stable hydrocarbon compounds found in petroleum. They are molecular fossils derived from the sterols of previously living organisms, which have been altered geologically over millions of years during the formation of crude oil. noaa.govwiley-vch.de Their remarkable resistance to environmental degradation compared to other components of crude oil makes them ideal for tracing the source and fate of oil spills. noaa.govresearchgate.net

Oil Spill Fingerprinting and Source Identification in the Environment

When an oil spill occurs, a critical task for environmental agencies is to identify the responsible party. This is accomplished through a process called "oil spill fingerprinting," where the chemical composition of the spilled oil is meticulously analyzed and compared to potential sources. scribd.com Sterane biomarkers, including the family of C27 cholestanes, play a pivotal role in this process. noaa.govscribd.comcas.cn

Crude oils from different geological sources possess a unique and characteristic distribution of sterane isomers. scribd.comusgs.gov This unique mixture, including the relative abundances of various cholestane configurations (such as 5α,14α,17α and 5α,14β,17β isomers and their 20R and 20S epimers), acts as a chemical fingerprint. scribd.comusgs.govucr.edu The specific compound (5α,14β,17α,20S)-cholestane is one of many such isomers whose presence and concentration relative to others contribute to this unique signature.

The analysis is typically performed using gas chromatography-mass spectrometry (GC-MS). wiley-vch.deucr.edursc.org By monitoring for a specific mass-to-charge ratio (m/z 217 in selected ion monitoring mode), analysts can visualize the distribution of steranes in a sample. scribd.comcas.cn The resulting chromatogram provides a detailed fingerprint. If the sterane fingerprint from a spill sample matches that of a suspected source, such as oil from a specific tanker or pipeline, it provides strong evidence to link the spill to that source. noaa.govusgs.gov These biomarker profiles are so persistent that they can be used to identify the source of oil even after other components, like n-alkanes and polycyclic aromatic hydrocarbons (PAHs), have significantly degraded. noaa.govwiley-vch.de

Table 1: Key C27 Cholestane Isomers and Related Biomarkers in Forensic Analysis This interactive table details several C27 cholestane isomers and related compounds that are frequently used in oil spill fingerprinting. The mass-to-charge ratio (m/z) is critical for their identification via GC-MS.

| Compound Name | Common Abbreviation | Key Diagnostic Ion (m/z) | Reference |

|---|---|---|---|

| 5α(H),14α(H),17α(H)-Cholestane (20S) | C27 ααα 20S | 217 | noaa.govcas.cn |

| 5α(H),14α(H),17α(H)-Cholestane (20R) | C27 ααα 20R | 217 | scribd.comcas.cn |

| 5α(H),14β(H),17β(H)-Cholestane (20S) | C27 αββ 20S | 217, 218 | noaa.govscribd.com |

| 5α(H),14β(H),17β(H)-Cholestane (20R) | C27 αββ 20R | 217, 218 | noaa.govscribd.com |

| 13β(H),17α(H)-Diacholestane (20S) | C27 Dia 20S | 217, 218 | noaa.gov |

Monitoring Weathering and Biodegradation of Hydrocarbons